5-Chloro-2-[(3,5-difluorophenyl)methoxy]benzenethiol
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Overview
Description
Compound “5-Chloro-2-[(3,5-difluorophenyl)methoxy]benzenethiol” is a chemical entity listed in the PubChem database. It is a small molecule with potential applications in various scientific fields. The compound’s structure and properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-Chloro-2-[(3,5-difluorophenyl)methoxy]benzenethiol” involves multiple steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The specific synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Selection of starting materials and reagents.
Step 2: Execution of the reaction under controlled conditions (e.g., temperature, pressure, solvent).
Step 3: Purification of the product using techniques such as chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk synthesis: Using large reactors and controlled environments.
Purification: Employing industrial-scale purification techniques.
Quality control: Ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Compound “5-Chloro-2-[(3,5-difluorophenyl)methoxy]benzenethiol” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acidic or basic environments, catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Compound “5-Chloro-2-[(3,5-difluorophenyl)methoxy]benzenethiol” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of compound “5-Chloro-2-[(3,5-difluorophenyl)methoxy]benzenethiol” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Compound A: Shares structural similarities but differs in functional groups.
Compound B: Exhibits similar biological activities but has a different mechanism of action.
Compound C: Used in similar applications but has distinct chemical properties.
Uniqueness: Compound “5-Chloro-2-[(3,5-difluorophenyl)methoxy]benzenethiol” is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.
Properties
IUPAC Name |
5-chloro-2-[(3,5-difluorophenyl)methoxy]benzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2OS/c14-9-1-2-12(13(18)5-9)17-7-8-3-10(15)6-11(16)4-8/h1-6,18H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRRDGFDJCEPTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S)OCC2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)S)OCC2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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